molecular formula C9H18N2O4 B7865082 Leu-Ser

Leu-Ser

Cat. No.: B7865082
M. Wt: 218.25 g/mol
InChI Key: XGDCYUQSFDQISZ-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leu-Ser is a dipeptide composed of the amino acids leucine and serine It is a small molecule that plays a significant role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Leu-Ser can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (serine) to the resin, followed by the coupling of the N-terminal amino acid (leucine). The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of deprotection, washing, and coupling. The use of high-performance liquid chromatography is essential for the purification of the synthesized peptide to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

Leu-Ser can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the functional groups on the peptide.

    Substitution: The amino acid residues can participate in substitution reactions to form modified peptides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Nucleophilic reagents can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can lead to the formation of serine aldehyde or serine acid derivatives .

Scientific Research Applications

Leu-Ser has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

    Biology: It serves as a model compound for studying peptide interactions and functions.

    Medicine: It has potential therapeutic applications due to its role in modulating biological processes.

    Industry: It is used in the development of peptide-based materials and biosensors

Mechanism of Action

The mechanism of action of Leu-Ser involves its interaction with specific molecular targets in the body. The leucine residue can activate signaling pathways related to protein synthesis and cell growth, while the serine residue can participate in enzymatic reactions and neurotransmitter synthesis. These interactions can modulate various physiological processes, including metabolism, immune response, and neural function .

Comparison with Similar Compounds

Similar Compounds

    L-leucyl-L-leucine: Another dipeptide with similar structural properties but different biological activities.

    L-leucyl-L-isoleucine: A dipeptide with a similar leucine residue but different side chain interactions.

    L-leucyl-L-threonine: A dipeptide with a similar backbone but different functional groups.

Uniqueness

Leu-Ser is unique due to the presence of both hydrophobic (leucine) and hydrophilic (serine) residues, which allows it to participate in a wide range of biochemical interactions. This dual nature makes it versatile for various applications in research and industry .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDCYUQSFDQISZ-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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